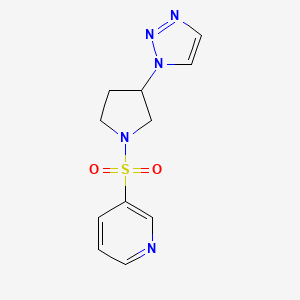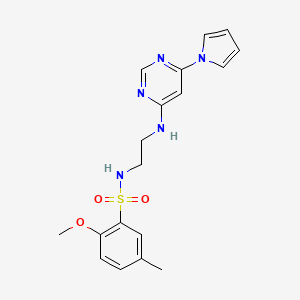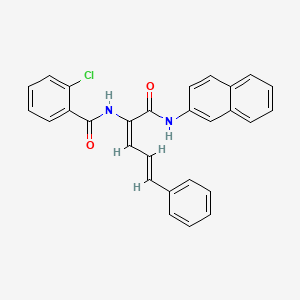
3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole is a class of organic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms . It’s a versatile scaffold that is commonly found in many pharmaceuticals and agrochemicals .
Synthesis Analysis
1H-1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole analogs can be characterized by various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole analogs are diverse. For instance, they can undergo Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-triazole analogs can vary widely. Some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Mechanism of Action
The mechanism of action of 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine is not well understood. However, studies have shown that the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the death of cancer cells. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent activity against certain cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, the compound may also have potential applications in other areas, such as the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine is its potent activity against certain cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, the compound has certain limitations, such as its complex synthesis process and the need for careful optimization of reaction conditions to obtain a high yield of the final product.
Future Directions
There are several future directions for the research on 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine. One of the major areas of research is the development of new drugs based on this compound. Further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis process. Additionally, the compound may have potential applications in other areas, such as the treatment of infectious diseases, and further research is needed to explore these potential applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a complex process, and its mechanism of action has been studied extensively. While the compound has certain limitations, such as its complex synthesis process, it has several advantages, such as its potent activity against certain cancer cell lines. Further research is needed to fully understand the potential applications of this compound and to optimize its synthesis process.
Synthesis Methods
The synthesis of 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine is a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of 3-(1H-1,2,3-triazol-1-yl)pyrrolidine, which is then reacted with pyridine-3-sulfonyl chloride to form the final product. The synthesis process is complex and requires careful optimization of reaction conditions to obtain a high yield of the final product.
Scientific Research Applications
3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine has potential applications in various scientific fields. One of the major applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has been shown to exhibit potent activity against certain cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Safety and Hazards
properties
IUPAC Name |
3-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c17-19(18,11-2-1-4-12-8-11)15-6-3-10(9-15)16-7-5-13-14-16/h1-2,4-5,7-8,10H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCKJCRKCWVAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2900365.png)


![3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2900370.png)


![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2900375.png)
![{2-[5-(4-Methoxyphenyl)-1-(methylsulfonyl)(2-pyrazolin-3-yl)]phenyl}(methylsul fonyl)amine](/img/structure/B2900376.png)
![2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B2900378.png)


![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2900386.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2900387.png)